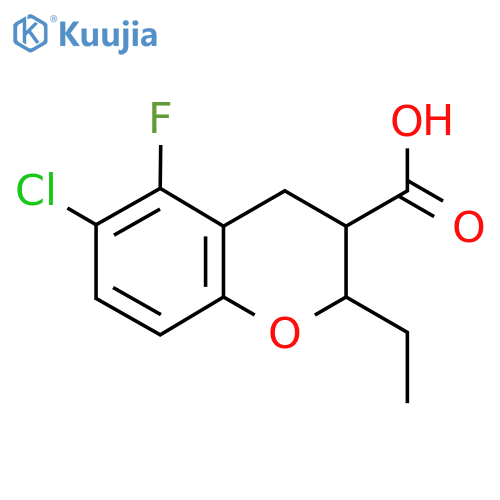Cas no 2138029-20-4 (6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

2138029-20-4 structure
商品名:6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- EN300-1129215
- 2138029-20-4
-
- インチ: 1S/C12H12ClFO3/c1-2-9-7(12(15)16)5-6-10(17-9)4-3-8(13)11(6)14/h3-4,7,9H,2,5H2,1H3,(H,15,16)
- InChIKey: MHUBSDUFVWTQQI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1F)CC(C(=O)O)C(CC)O2
計算された属性
- せいみつぶんしりょう: 258.0459001g/mol
- どういたいしつりょう: 258.0459001g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5Ų
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129215-1g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 1g |
$1742.0 | 2023-10-26 | |
| Enamine | EN300-1129215-2.5g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 2.5g |
$3417.0 | 2023-10-26 | |
| Enamine | EN300-1129215-0.25g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.25g |
$1604.0 | 2023-10-26 | |
| Enamine | EN300-1129215-10.0g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 10g |
$7497.0 | 2023-06-09 | ||
| Enamine | EN300-1129215-0.1g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.1g |
$1533.0 | 2023-10-26 | |
| Enamine | EN300-1129215-5g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 5g |
$5056.0 | 2023-10-26 | |
| Enamine | EN300-1129215-0.05g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.05g |
$1464.0 | 2023-10-26 | |
| Enamine | EN300-1129215-1.0g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 1g |
$1742.0 | 2023-06-09 | ||
| Enamine | EN300-1129215-5.0g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 5g |
$5056.0 | 2023-06-09 | ||
| Enamine | EN300-1129215-0.5g |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138029-20-4 | 95% | 0.5g |
$1673.0 | 2023-10-26 |
6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
2138029-20-4 (6-chloro-2-ethyl-5-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
